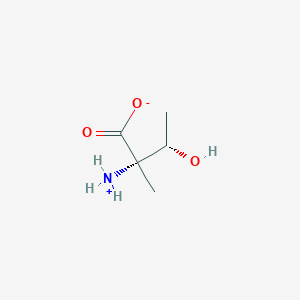
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate is a chiral amino acid derivative This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate typically involves the asymmetric reduction of ketoesters. One common method employs carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoesters, resulting in the desired chiral compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often utilizes biocatalysis, leveraging the efficiency and selectivity of enzymes. The process involves preparing engineered bacteria containing the necessary reductase enzymes, followed by fermentation and extraction of the product. This method is advantageous due to its scalability and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include keto acids, alcohols, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, leveraging its chiral properties for enantioselective synthesis
Wirkmechanismus
The mechanism of action of (2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate involves its interaction with specific enzymes and receptors in biological systems. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-2-azaniumyl-3-hydroxy-2-methylbutanoate
- (2R,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate
- (2R,3R)-2-azaniumyl-3-hydroxy-2-methylbutanoate
Uniqueness
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its stereoisomers, this compound may exhibit different levels of activity, selectivity, and stability in various applications. Its specific configuration allows for precise interactions with biological targets, making it valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C5H11NO3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m0/s1 |
InChI-Schlüssel |
NWZTXAMTDLRLFP-UCORVYFPSA-N |
Isomerische SMILES |
C[C@@H]([C@@](C)(C(=O)[O-])[NH3+])O |
Kanonische SMILES |
CC(C(C)(C(=O)[O-])[NH3+])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


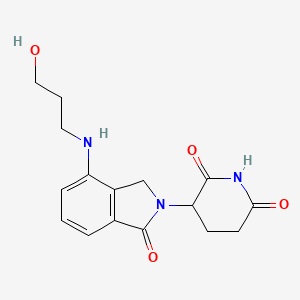
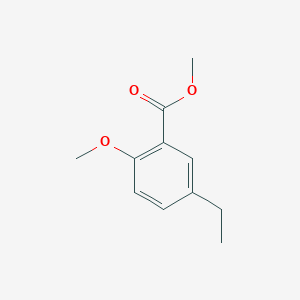

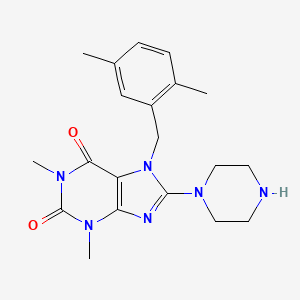
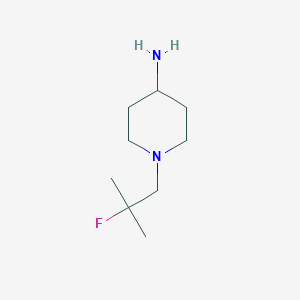
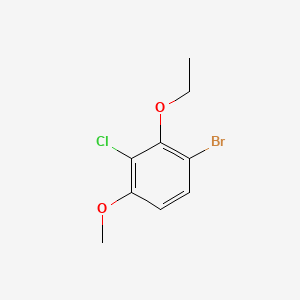
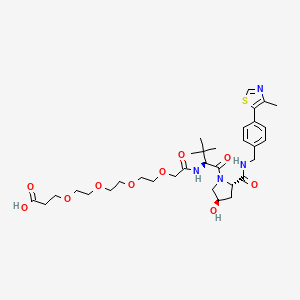
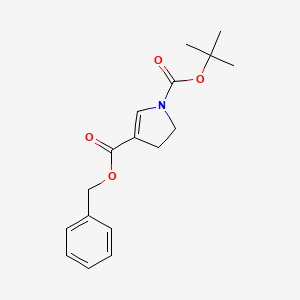
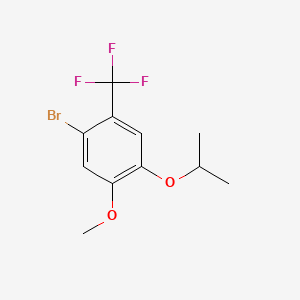
![1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea](/img/structure/B14773915.png)
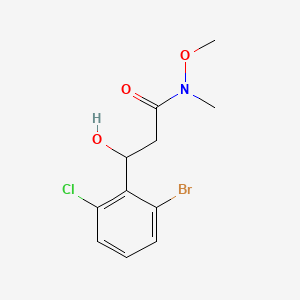
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
